2-甲基-4-羧基-5-羟基-3,4,5,6-四氢嘧啶

描述

“2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine” (also known as THP(A) or hydroxyectoine) and its derivative 2-methyl,4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B) or ectoine) are recognized as ubiquitous bacterial osmoprotectants . They are synthesized de novo in the bacterial cell, unlike other osmoprotectants that are transported from the medium .

Synthesis Analysis

These compounds have been identified in the pool of Streptomyces parvulus by in vivo and in vitro studies . Two different glutamate pools are responsible for their biosynthesis. The carbon skeleton of THP(A) derives from the extracellular L-glutamate, whereas THP(B) stems from D-fructose via the intracellular glutamate .Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using high-resolution 13C and 15N NMR . The splitting patterns and coupling constants of adjacent nitrogen-carbon molecular fragments enable us to unravel their molecular structure .Chemical Reactions Analysis

During cell growth, THP(A) is synthesized and becomes the major constituent of the intracellular pool. It is consumed after THP(B) is accumulated intracellularly . The onset of THP(A) and THP(B) synthesis seems correlated to the time of actinomycin D synthesis .科学研究应用

有机合成应用:

- 开环和缩环反应:氯甲基-1,2,3,4-四氢嘧啶-2-酮,一种相关化合物,用于开环和缩环反应 (Bullock 等人,1972)。

- 立体控制合成:研究已经证明了基于 3,4,5,6-四氢嘧啶的手性氨基酸的新类别的立体控制合成,这对于差向异构控制很重要 (Zamri 等人,1999)。

- 不寻常氨基酸的合成:在细菌铁载体中发现的四氢嘧啶氨基酸可以使用涉及 N-保护氨基酸的特定方法合成 (Jones & Crockett, 1993)。

药物化学和药理学:

- 抗菌活性:新型 2-(羟亚氨基)-二氢嘧啶-5-羧酸表现出显着的抗菌和抗真菌活性 (Shastri & Post, 2019)。

- 抗溃疡和降压活性:某些合成的二氢嘧啶类化合物显示出有希望的抗溃疡和降压特性 (Rana 等人,2011) 和 (Rana 等人,2004)。

分子生物学:

- 抑制 HIV TAR RNA 结合:四氢嘧啶衍生物抑制 Tat 样肽与 HIV TAR RNA 的结合,表明在 HIV 研究中具有潜在应用 (Lapidot 等人,1995)。

- DNA 抵抗应激:链霉菌菌株中的四氢嘧啶衍生物可能保护 DNA 免受盐和热应激,表明一种新的保护机制 (Malin & Lapidot, 1996)。

属性

IUPAC Name |

5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBBJKLKFTNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922341 | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |

CAS RN |

117229-60-4 | |

| Record name | 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117229604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

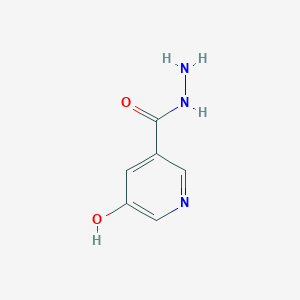

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

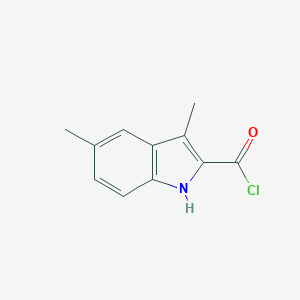

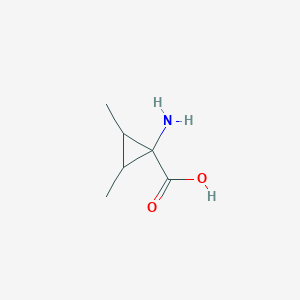

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)